

NVP-2: A Technical Guide to a Potent and Selective CDK9 Inhibitor

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Compound of Interest

Compound Name: NVP-2

Cat. No.: B15581976

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Introduction

NVP-2 is a synthetic, small-molecule, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).^{[1][2][3][4]} As a key regulator of transcriptional elongation, CDK9 represents a promising therapeutic target in oncology, particularly for cancers driven by transcriptional dysregulation.^{[3][5]} **NVP-2** has demonstrated high potency and selectivity for CDK9, leading to the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.^{[1][2]} This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols for **NVP-2**.

Chemical Structure and Physicochemical Properties

NVP-2 is an aminopyrimidine-derived compound with the chemical formula $C_{27}H_{37}ClN_6O_2$.^[1] Its structure allows for potent and selective binding to the ATP-binding pocket of CDK9. The key identifiers and physicochemical properties of **NVP-2** are summarized in the tables below.

Table 1: Chemical Identifiers for NVP-2

Identifier	Value
IUPAC Name	4-({[6-(5-chloro-2-({(1r,4r)-4-({(2R)-1-methoxypropan-2-yl]amino}cyclohexyl]amino}pyridin-4-yl)pyridin-2-yl]amino)methyl)oxane-4-carbonitrile
CAS Number	1263373-43-8[1]
Molecular Formula	C ₂₇ H ₃₇ ClN ₆ O ₂ [1]
SMILES	COC--INVALID-LINK--N[C@H]1CC--INVALID-LINK--CC1

Table 2: Physicochemical Properties of NVP-2

Property	Value	Source
Molecular Weight	513.07 g/mol	[1]
Solubility	Soluble to 100 mM in DMSO and ethanol. Insoluble in water.	[1][2]
Purity	≥97%	[1]
Storage	Store at -20°C	[2]

Pharmacological Properties and Mechanism of Action

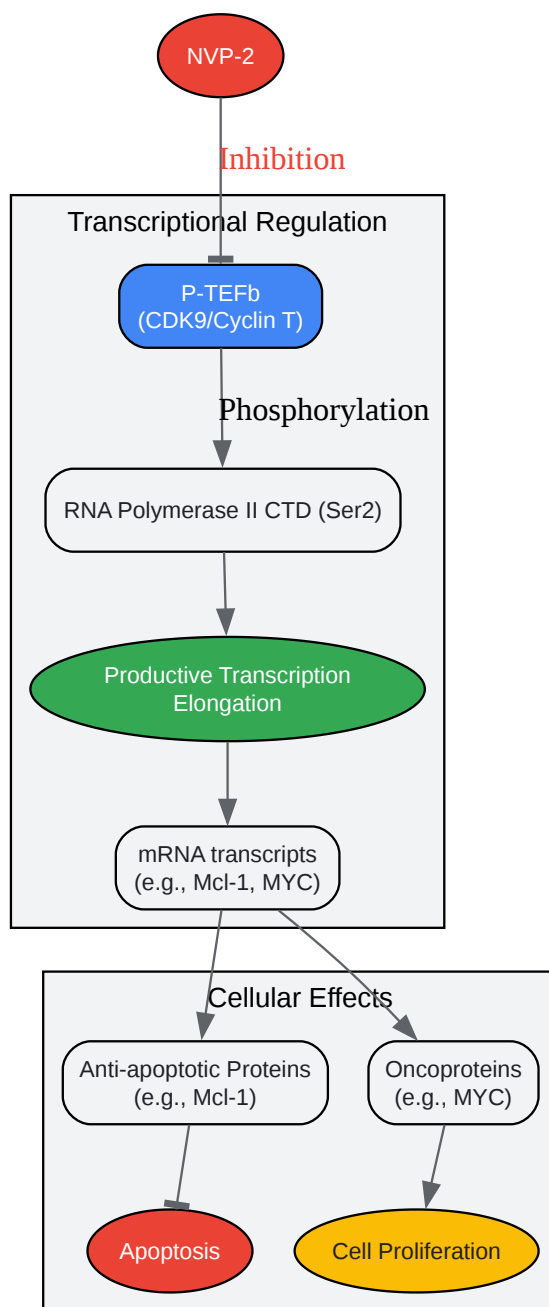
NVP-2 is a highly potent and selective ATP-competitive inhibitor of CDK9.[1][2][3][4] It exhibits sub-nanomolar potency for CDK9/CycT1 with an IC₅₀ value of less than 0.514 nM.[3][4] Its selectivity has been demonstrated across a large panel of kinases, with DYRK1B being the only other kinase significantly inhibited, albeit at a much higher concentration (IC₅₀ = 350 nM). [2][3]

The primary mechanism of action of **NVP-2** is the inhibition of the kinase activity of CDK9, a component of the positive transcription elongation factor b (P-TEFb).[6] P-TEFb, a heterodimer of CDK9 and a cyclin partner (T1, T2a, T2b, or K), plays a crucial role in the transition from

abortive to productive transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position, as well as negative elongation factors, thereby releasing the paused polymerase and promoting the synthesis of full-length mRNA transcripts.

By inhibiting CDK9, **NVP-2** prevents the phosphorylation of the RNAP II CTD, leading to a decrease in the levels of short-lived anti-apoptotic proteins and oncoproteins, such as Mcl-1 and MYC.[7] This ultimately results in the induction of apoptosis in cancer cells that are highly dependent on continuous transcription for their survival.

Signaling Pathway of NVP-2 Action



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Caption: Mechanism of action of **NVP-2** in inhibiting transcription and inducing apoptosis.

Table 3: In Vitro Kinase Inhibitory Activity of NVP-2

Kinase	IC ₅₀ (nM)
CDK9/CycT1	< 0.514[3][4]
DYRK1B	350[2][3]
CDK1/CycB	584[4]
CDK2/CycA	706[4]
CDK16/CycY	605[4]
CDK7	> 10,000[2][3]

Table 4: Cellular Activity of NVP-2

Cell Line	Assay	IC ₅₀ (nM)
MOLT-4	Proliferation (72h)	9[1]
Kasumi-1	Viability (24h)	10.02[7]
U937	Viability (24h)	12.15[7]

Experimental Protocols

Detailed methodologies for key experiments involving **NVP-2** are provided below.

In Vitro Kinase Assay

This protocol describes a general method to determine the in vitro inhibitory activity of **NVP-2** against CDK9/CycT1 using a luminescence-based assay that measures ADP production.

Materials:

- Recombinant human CDK9/Cyclin T1
- Kinase substrate (e.g., Cdk7/9tide)
- ATP
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[8]

- **NVP-2**
- DMSO
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well plates

Procedure:

- Prepare a serial dilution of **NVP-2** in DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
- Add 2.5 µL of the diluted **NVP-2** or DMSO (vehicle control) to the wells of a 384-well plate.
- Prepare a 4x solution of CDK9/Cyclin T1 in kinase assay buffer. Add 2.5 µL to each well (except for the no-enzyme control).
- Prepare a 2x solution of the kinase substrate and ATP in kinase assay buffer. Initiate the kinase reaction by adding 5 µL of this mixture to all wells. The final reaction volume is 10 µL.
- Incubate the plate at room temperature for 60 minutes.
- To stop the reaction and deplete unused ATP, add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
- Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the **NVP-2** concentration using non-linear regression analysis.

Cell Proliferation Assay (MOLT-4 cells)

This protocol outlines the measurement of the anti-proliferative effects of **NVP-2** on the human T-lymphoblast cell line MOLT-4 using a luminescent cell viability assay.

Materials:

- MOLT-4 cells (ATCC CRL-1582)
- RPMI-1640 medium (ATCC 30-2001)
- Fetal Bovine Serum (FBS)
- **NVP-2**
- DMSO
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
- 96-well opaque-walled plates

Procedure:

- Culture MOLT-4 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
- Seed the cells in a 96-well opaque-walled plate at a density of 4×10^5 cells/mL in a final volume of 100 µL per well.
- Prepare serial dilutions of **NVP-2** in culture medium from a DMSO stock. Add the diluted compound or DMSO (vehicle control) to the wells.
- Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[\[1\]](#)
- Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
- Add 100 µL of CellTiter-Glo® Reagent to each well.
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.

- Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the **NVP-2** concentration.

Apoptosis Assay (Flow Cytometry)

This protocol describes the detection of apoptosis induced by **NVP-2** using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials:

- Cells of interest (e.g., Kasumi-1, U937)
- Appropriate cell culture medium
- **NVP-2**
- DMSO
- Annexin V-FITC Apoptosis Detection Kit (or similar)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Procedure:

- Seed cells at an appropriate density and treat with various concentrations of **NVP-2** or DMSO (vehicle control) for a specified period (e.g., 16 hours).^[7]
- Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS by centrifugation.
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to each tube.

- Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
- Add 400 µL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Cellular Target Engagement Assay

This protocol provides a general workflow for a NanoBRET™ Target Engagement Assay to confirm the interaction of **NVP-2** with CDK9 in live cells.

Materials:

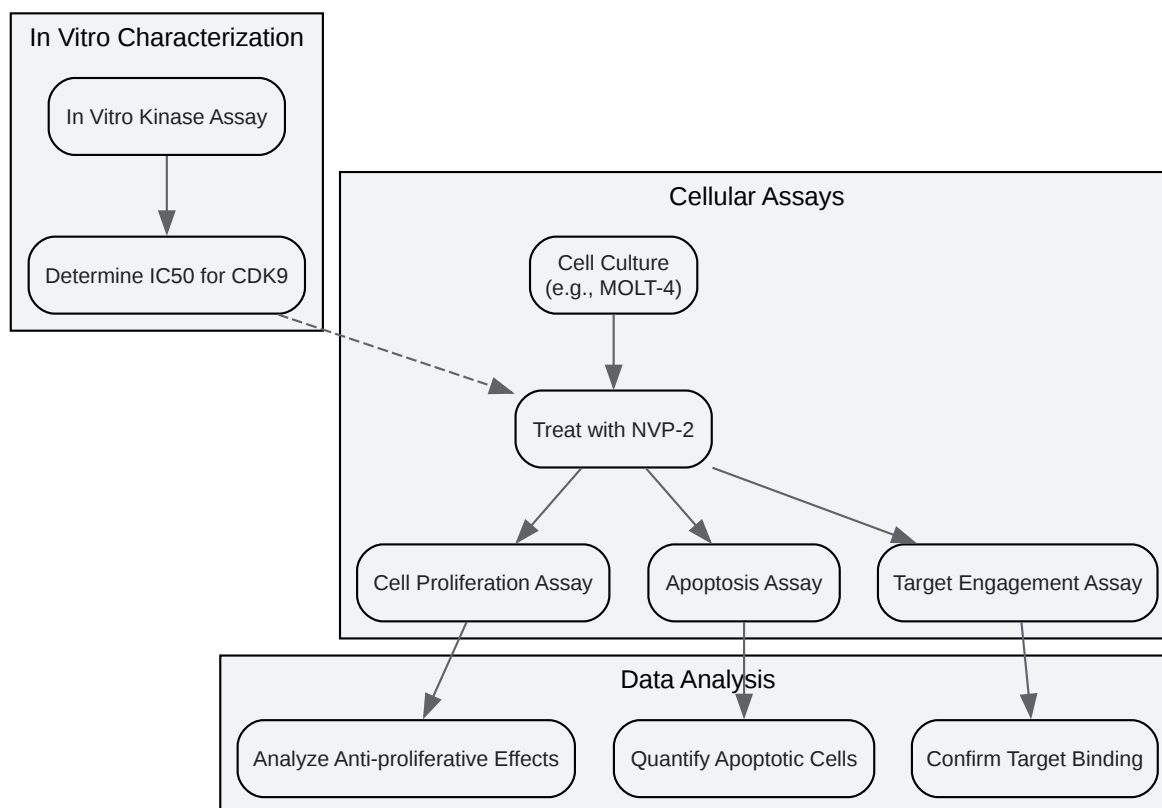
- Cells transiently or stably expressing a NanoLuc®-CDK9 fusion protein
- Opti-MEM® I Reduced Serum Medium
- NanoBRET™ Tracer specific for CDK9
- **NVP-2**
- DMSO
- NanoBRET™ Nano-Glo® Substrate
- Extracellular NanoLuc® Inhibitor
- White, 96-well or 384-well plates

Procedure:

- Prepare cells expressing the NanoLuc®-CDK9 fusion protein.
- Prepare serial dilutions of **NVP-2** in Opti-MEM®.
- Add the diluted **NVP-2** or DMSO (vehicle control) to the wells.

- Prepare the NanoBRET™ Tracer solution in Opti-MEM® and add it to all wells.
- Incubate the plate at 37°C in a CO₂ incubator for 2-4 hours to allow the compound and tracer to reach binding equilibrium with the target.
- Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.
- Add the substrate solution to all wells.
- Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (Tracer) emission simultaneously.
- Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates displacement of the tracer by **NVP-2**, confirming target engagement.

Experimental Workflow Diagram



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Caption: A general experimental workflow for the characterization of **NVP-2**.

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